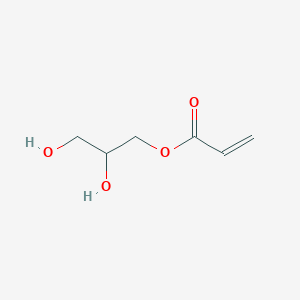
2,3-Dihydroxypropyl acrylate
Cat. No. B158917
Key on ui cas rn:
10095-20-2
M. Wt: 146.14 g/mol
InChI Key: OWPUOLBODXJOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06455606B1
Procedure details


Using 0.3 g (0.003 mole) of sulfuric acid as a catalyst, 72 g (1 mole) of acrylic acid was reacted with 92 g (1 mole) of glycerol. The reaction mixture was neutralized with 0.34 g (0.006 mole) of potassium hydroxide, and 0.15 g (0.1 mass %) of hydroquinon was added as a stabilizer. Thus, glycerol monoacrylate (A1—1) was obtained.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH:8]([CH2:10]O)[OH:9].[OH-].[K+].C1(C=CC(O)=CC=1)O>S(=O)(=O)(O)O>[C:1]([O:5][CH2:10][CH:8]([CH2:7][OH:6])[OH:9])(=[O:4])[CH:2]=[CH2:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
92 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added as a stabilizer
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC(O)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
